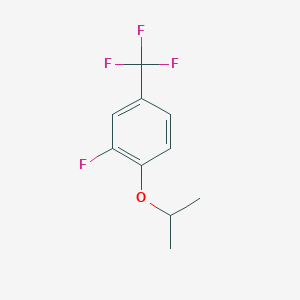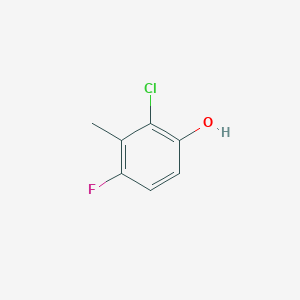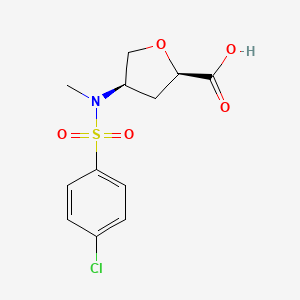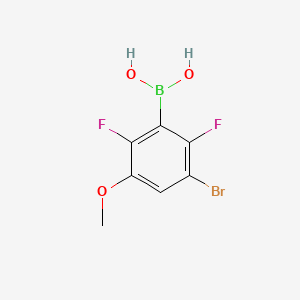
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a unique structure that includes an ethyl ester and an acetylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with a suitable olefin in the presence of a catalyst to form the cyclopropane ring. Subsequent thiolation and acetylation steps introduce the acetylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, while the cyclopropane ring can induce conformational changes in the target molecule, affecting its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,2R)-2-methylcyclohexane-1-carboxylate: Similar in structure but lacks the acetylthio group.
Spirocyclic oxindoles: Share the cyclopropane ring but have different functional groups.
Properties
Molecular Formula |
C9H14O3S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-(acetylsulfanylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-12-9(11)8-4-7(8)5-13-6(2)10/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
NVEIWUXAPVJYBL-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1CSC(=O)C |
Canonical SMILES |
CCOC(=O)C1CC1CSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)

![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)










